molecular formula C22H24O8 B1221245 1-Acetoxypinoresinol CAS No. 81426-14-4

1-Acetoxypinoresinol

Cat. No. B1221245
CAS RN: 81426-14-4
M. Wt: 416.4 g/mol
InChI Key: NATDFORNCKZPCI-FPHUIIFBSA-N
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Description

1-Acetoxypinoresinol is a lignan, a type of phenolic compound . It is found in virgin olive oil . The molecular formula of 1-Acetoxypinoresinol is C22H24O8 .


Synthesis Analysis

Environmentally friendly natural deep eutectic solvents (NADES) have been shown to efficiently extract a wide range of phenolic compounds, including 1-Acetoxypinoresinol, from virgin olive oil (VOO) .


Molecular Structure Analysis

The molecular structure of 1-Acetoxypinoresinol is complex, with 4 defined stereocentres . It has a molar mass of 416.421 Da and a monoisotopic mass of 416.147125 Da .


Physical And Chemical Properties Analysis

1-Acetoxypinoresinol has a density of 1.4±0.1 g/cm³. Its boiling point is 589.1±50.0 °C at 760 mmHg. The vapour pressure is 0.0±1.7 mmHg at 25°C. The enthalpy of vaporization is 91.2±3.0 kJ/mol. The flash point is 204.3±23.6 °C. The index of refraction is 1.625. The molar refractivity is 105.5±0.4 cm³ .

Scientific Research Applications

Nutraceutical Properties

1-AP is a lignan found in olives and extra virgin olive oil (EVOO), which is a symbol of the Mediterranean diet . The beneficial effect of EVOO is strictly related to the presence of fatty acids and polyphenols, bioactive compounds endowed with nutraceutical properties . Lignans possess a steroid-like chemical structure and are part of the phytoestrogen family, which is renowned for its health properties .

Presence in Edible Plants

While (+)-pinoresinol, another natural lignan, is found in different edible plants such as flaxseed, beans, whole-grain cereals, sesame seeds, and certain vegetables and fruit, 1-AP was exclusively identified in olives in 2000 .

Distribution in Different Cultivars

In Spain, 1-AP is found at higher levels in several olive varieties, such as Arbequina, Empeltre, and Hojiblanca . In particular, Arbequina is reported to be the richest cultivar in 1-AP .

Influence of Agronomical and Technological Aspects

The concentration of 1-AP, along with other phenolic compounds, in EVOO is strongly influenced by diverse factors such as olive variety, fruit maturation, extraction methods, storage conditions, crop season, geographical area, and environmental conditions .

Analytical Isolation and Purification

The scientific literature has extensively covered different aspects of (+)-pinoresinol, including its isolation and nutraceutical properties . In contrast, less is known about the olive lignan 1-AP .

Potential Health Benefits

Countries situated in Mediterranean basins, such as Italy, Spain, and Greece, that used to follow this diet exhibit a lower incidence and lower mortality rates of chronic and degenerative diseases than other Western countries . This suggests potential health benefits of 1-AP, given its presence in the Mediterranean diet.

properties

IUPAC Name

[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDFORNCKZPCI-FPHUIIFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331966
Record name 1-Acetoxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxypinoresinol

CAS RN

81426-14-4
Record name Acetoxypinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81426-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 1-acetoxypinoresinol and where is it found?

A1: 1-Acetoxypinoresinol is a naturally occurring lignan found exclusively in olives and extra virgin olive oil (EVOO). [, ] Unlike its related compound (+)-pinoresinol, which is present in various plants, 1-acetoxypinoresinol appears to be unique to olives. []

Q2: What is the chemical structure of 1-acetoxypinoresinol?

A2: 1-Acetoxypinoresinol is a lignan with a steroid-like chemical structure. Its full chemical name is (+)-1-acetoxypinoresinol, and its systematic IUPAC name is [(1S,2R,5R,6S)-1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane]. [, ]

Q3: What are the main analytical techniques used to identify and quantify 1-acetoxypinoresinol in olive oil?

A3: Several techniques are used to analyze 1-acetoxypinoresinol, with a focus on chromatographic methods:

    • Fluorescence Detection (FLD): This method offers high sensitivity for 1-acetoxypinoresinol due to its strong fluorescence response and is considered more cost-effective than mass spectrometry for industrial applications. []
    • Diode Array Detection (DAD): DAD provides UV-Vis absorbance spectra, aiding in compound identification and quantification. [, ]
    • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These techniques provide accurate mass measurements and fragmentation patterns, enabling unequivocal identification and quantification even in complex matrices. [, , , ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of 1-acetoxypinoresinol isolated from olive oil. [, ]
    • Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS): This technique offers high separation efficiency and sensitivity for analyzing phenolic compounds, including 1-acetoxypinoresinol, in olive oil. [, ]

Q4: How stable is 1-acetoxypinoresinol during olive oil processing and storage?

A4: 1-acetoxypinoresinol exhibits varying stability depending on the processing method:

  • Olive Fly Damage: Interestingly, olive fly (Bactrocera oleae) infestation, even at high levels, does not significantly impact the concentration of 1-acetoxypinoresinol in olive oil, unlike secoiridoids, which show a decline. []

Q5: What are the potential health benefits of 1-acetoxypinoresinol?

A5: While research is ongoing, 1-acetoxypinoresinol, as part of the olive oil lignan family, is thought to contribute to the health benefits associated with the Mediterranean diet. Here's what we know so far:

  • Potential Role in Cancer Prevention: While direct evidence is limited for 1-acetoxypinoresinol, diets rich in lignan precursors have been linked to a reduced risk of certain cancers, including breast, colon, and prostate cancer. [] This suggests that lignans like 1-acetoxypinoresinol might play a role in cancer chemoprevention, but further research is needed.
  • Other Potential Benefits: Studies have explored the effects of 1-acetoxypinoresinol and related compounds on various biological targets, including:
    • Anti-diabetic potential: Some studies suggest that 1-acetoxypinoresinol might inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood sugar regulation, indicating potential anti-diabetic properties. []
    • Neuroprotective effects: Research indicates that 1-acetoxypinoresinol might offer protection against the neurotoxicity of certain mycotoxins, such as penitrem A, by modulating the STAT1 pathway. []

Q6: How does the structure of 1-acetoxypinoresinol relate to its biological activity?

A6: While specific structure-activity relationships for 1-acetoxypinoresinol are not extensively studied, some insights can be drawn:

  • Comparison with Pinoresinol: The presence of the acetoxy group at the C-1 position in 1-acetoxypinoresinol seems to significantly enhance its inhibitory activity against α-amylase and α-glucosidase compared to pinoresinol. [] This suggests that the acetoxy group plays a crucial role in its interaction with these enzymes.
  • Docking Studies: Computational docking simulations suggest that pinoresinol, and potentially 1-acetoxypinoresinol, might interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. [] This interaction is thought to occur at the transmembrane cavity of P-gp, potentially explaining its ability to reverse drug resistance. [] Furthermore, a derivative, 1-acetoxypinoresinol, exhibited even higher activity in reversing drug resistance, suggesting that structural modifications can significantly impact biological activity. []

Q7: What are the future directions for research on 1-acetoxypinoresinol?

A7: Further research is needed to:

    Q8: What is the significance of identifying 1-acetoxypinoresinol in olive oil?

    A8: The discovery of 1-acetoxypinoresinol as a unique component of olive oil has several implications:

    • Authentication of Olive Oil: Its presence can serve as a marker for authenticating olive oil, particularly Picual olive oil, which contains very low levels of this compound. [] This is important for preventing adulteration and ensuring consumers get genuine olive oil.

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